4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid
CAS No.:
Cat. No.: VC17220603
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO2 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 2-amino-5-(4-tert-butylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C17H19NO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10H,18H2,1-3H3,(H,19,20) |
| Standard InChI Key | OAVHUQWSOYFRAG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 4-amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid, reflects its biphenyl backbone with three key functional groups:
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Amino group (-NH₂): Positioned at the 4-carbon of the first phenyl ring.
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Carboxylic acid (-COOH): Located at the 3-carbon of the same ring.
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tert-Butyl group (-C(CH₃)₃): Attached to the 4'-carbon of the second phenyl ring.
The tert-butyl group enhances steric bulk and lipophilicity, while the amino and carboxylic acid groups introduce polar and hydrogen-bonding capabilities. This combination creates a molecule with balanced hydrophobic and hydrophilic regions, potentially enabling applications in surfactant design or drug delivery systems .
Synthetic Pathways and Optimization
Core Biphenyl Formation
The synthesis of biphenyl derivatives typically involves cross-coupling reactions. For 4-amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid, a plausible route begins with Suzuki-Miyaura coupling:
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Bromination: Introduce bromine at the 3-position of a pre-functionalized phenyl ring containing a tert-butyl group.
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Coupling: React with a boronic acid derivative bearing protected amino and carboxylic acid groups.
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Deprotection: Remove protecting groups (e.g., Boc for amino, methyl ester for carboxylic acid) to yield the final product.
Alternative methods include Ullmann coupling or Friedel-Crafts alkylation, though these may require stringent conditions due to steric hindrance from the tert-butyl group .
Physicochemical Properties
Key properties inferred from structural analogs include:
The tert-butyl group significantly lowers water solubility compared to unsubstituted biphenyl carboxylic acids, while the amino group enhances polarity, enabling solubility in polar aprotic solvents .
Comparative Analysis with Structural Analogs
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